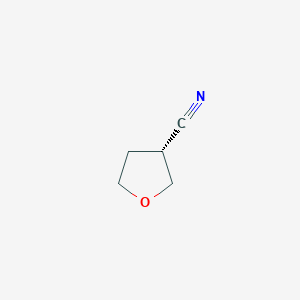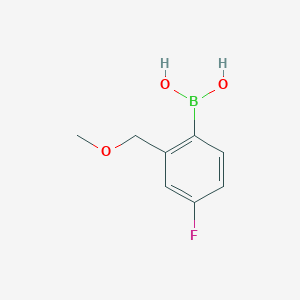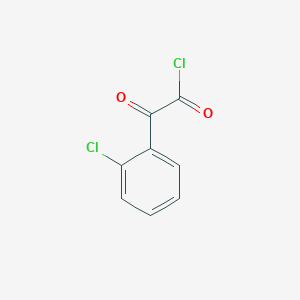
5-(4-Methoxyphenyl)pyrimidin-2-amine
Descripción general
Descripción
5-(4-Methoxyphenyl)pyrimidin-2-amine is a compound with the empirical formula C11H11N3O and a molecular weight of 201.22 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of 5-(4-Methoxyphenyl)pyrimidin-2-amine includes a pyrimidine ring attached to a phenyl ring with a methoxy (OCH3) group .Physical And Chemical Properties Analysis
5-(4-Methoxyphenyl)pyrimidin-2-amine is a solid substance . It has an empirical formula of C11H11N3O and a molecular weight of 201.22 .Aplicaciones Científicas De Investigación
Chemical Synthesis
“5-(4-Methoxyphenyl)pyrimidin-2-amine” is a chemical compound that can be synthesized using various methods . It’s a part of a collection of unique chemicals provided by Sigma-Aldrich . The synthesis of this compound can be a part of research in the field of chemical synthesis.
Anti-Inflammatory Applications
Pyrimidines, including “5-(4-Methoxyphenyl)pyrimidin-2-amine”, have been found to display a range of pharmacological effects, including anti-inflammatory effects . They can inhibit the expression and activities of certain vital inflammatory mediators .
Cancer Research
Tubulin polymerization inhibitors, which can include pyrimidines, have been demonstrated to induce cancer cell apoptosis . This suggests that “5-(4-Methoxyphenyl)pyrimidin-2-amine” could potentially be used in cancer research.
NF-κB and AP-1 Inhibitors
Some pyrimidine derivatives have been recognized as NF-κB and AP-1 inhibitors . These compounds were found to inhibit both IL-2 and IL-8 levels , suggesting a potential application of “5-(4-Methoxyphenyl)pyrimidin-2-amine” in this area.
Antioxidant Applications
Pyrimidines are known to exhibit antioxidant effects . Therefore, “5-(4-Methoxyphenyl)pyrimidin-2-amine” could potentially be used in research related to antioxidants.
Antibacterial and Antiviral Applications
Pyrimidines have been found to display antibacterial and antiviral effects . This suggests that “5-(4-Methoxyphenyl)pyrimidin-2-amine” could be used in research related to these fields.
Propiedades
IUPAC Name |
5-(4-methoxyphenyl)pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-15-10-4-2-8(3-5-10)9-6-13-11(12)14-7-9/h2-7H,1H3,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKSSRSRVRREPTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(N=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80659459 | |
| Record name | 5-(4-Methoxyphenyl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80659459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Methoxyphenyl)pyrimidin-2-amine | |
CAS RN |
31408-47-6 | |
| Record name | 5-(4-Methoxyphenyl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80659459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,3,8-Trimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1387550.png)
![6-Methyl-3-aza-bicyclo[4.1.0]heptane](/img/structure/B1387552.png)
![1-(Benzo[d][1,3]dioxol-5-ylmethyl)guanidine hemisulfate](/img/structure/B1387555.png)


![[(4-Methoxyphenyl)methyl] hydrogen (4-hydroxyphenyl)malonate](/img/structure/B1387560.png)
![Fmoc-3-exo-aminobicyclo[2.2.1]-heptane-2-exo-carboxylic acid](/img/structure/B1387561.png)





